![molecular formula C17H14N2O6S B2556485 methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate CAS No. 474530-95-5](/img/structure/B2556485.png)
methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate” is a derivative of isothiazolinone . Isothiazolinones are a class of heterocycles used as biocides in numerous personal care products and other industrial applications .
Synthesis Analysis
Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
Isothiazolinone is an organic compound with the formula (CH)2SN(H)CO . It is structurally related to isothiazole .Chemical Reactions Analysis
The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .Physical And Chemical Properties Analysis
Isothiazolinone is a white solid with a molar mass of 101.127 g/mol . It has a melting point of 74–75 °C .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Isothiazolinone Biocides
Isothiazolinones, which include the compound , are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .
Antitumor Activity
The compound can be used in the synthesis of novel compounds with significant antitumor activity. For example, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
Synthesis of 1,2,3-Triazoles
The compound can be used in the synthesis of 1,2,3-triazoles, which are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
Antimicrobial Activities
The compound can be used in the synthesis of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which have been found to possess significant antimicrobial activities .
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives with potential antimicrobial activity. The search for new molecules with potential antimicrobial activity is an important research goal .
Safety and Hazards
Future Directions
Due to the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . The dramatic rise in the rates of reported cases of contact allergy to MI, as detected by diagnostic patch tests, is unprecedented in Europe .
properties
IUPAC Name |
methyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-25-17(22)11-6-8-12(9-7-11)18-15(20)10-19-16(21)13-4-2-3-5-14(13)26(19,23)24/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSDVKAIWNBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate |
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